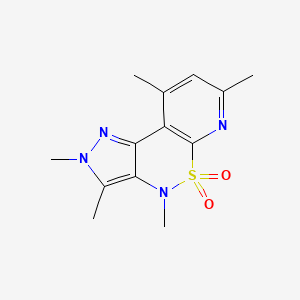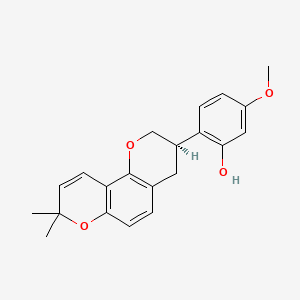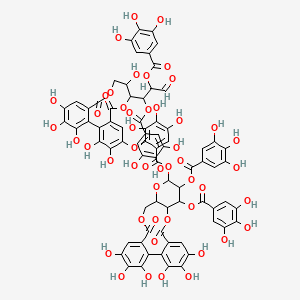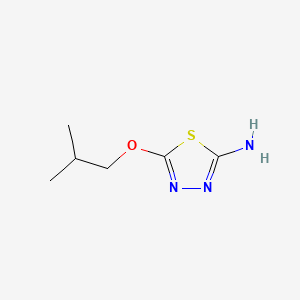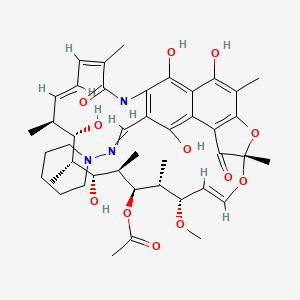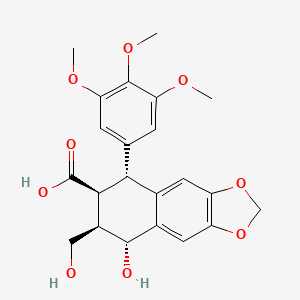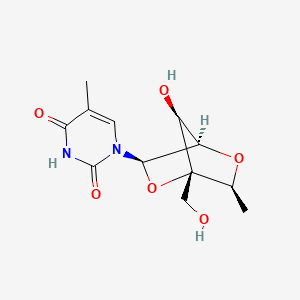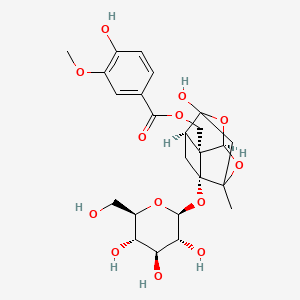
3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- is a complex organic compound with a molecular formula of C14H21NO2. This compound is characterized by its unique structure, which includes a piperidine ring substituted with hydroxyl groups and phenyl and methyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- typically involves multi-step organic reactions. One common method includes the reduction of dihydropyridones using zinc/acetic acid, which provides a simple and mild reduction pathway . Another method involves the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, resulting in the formation of tertiary propargylamines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: As mentioned, reduction of dihydropyridones is a key step in its synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include zinc/acetic acid for reduction, and various aldehydes and alkynes for coupling reactions . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of dihydropyridones yields 4-piperidones or indolizidinones .
Aplicaciones Científicas De Investigación
3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may be explored for its therapeutic potential, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. detailed studies on its exact mechanism are limited, and further research is needed to fully understand its molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives such as:
4-Piperidone: Used in the synthesis of various pharmaceuticals.
1H-Pyrazolo[3,4-b]pyridines: Known for their biomedical applications.
Uniqueness
What sets 3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-, (3-alpha,4-alpha,6-alpha)- apart is its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Número CAS |
84687-57-0 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
(3S,4R,6R)-1,3,4-trimethyl-6-phenylpiperidine-3,4-diol |
InChI |
InChI=1S/C14H21NO2/c1-13(16)9-12(11-7-5-4-6-8-11)15(3)10-14(13,2)17/h4-8,12,16-17H,9-10H2,1-3H3/t12-,13-,14+/m1/s1 |
Clave InChI |
ZHQCINFMVJHYIV-MCIONIFRSA-N |
SMILES isomérico |
C[C@]1(C[C@@H](N(C[C@]1(C)O)C)C2=CC=CC=C2)O |
SMILES canónico |
CC1(CC(N(CC1(C)O)C)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


